molecular formula C10H14O2S B14346030 4-(2-Methylpropane-2-sulfinyl)phenol CAS No. 90510-20-6

4-(2-Methylpropane-2-sulfinyl)phenol

Cat. No.: B14346030
CAS No.: 90510-20-6
M. Wt: 198.28 g/mol
InChI Key: RWHQTVGMBMVWPC-UHFFFAOYSA-N
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Description

4-(2-Methylpropane-2-sulfinyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a 2-methylpropane-2-sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropane-2-sulfinyl)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2-methylpropane-2-sulfinyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters, such as temperature and pressure, ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropane-2-sulfinyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The sulfinyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced derivatives.

    Substitution: Alkylated and acylated phenolic compounds.

Scientific Research Applications

4-(2-Methylpropane-2-sulfinyl)phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropane-2-sulfinyl)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, while the sulfinyl group can undergo nucleophilic and electrophilic interactions. These properties enable the compound to modulate biological processes and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylsulfide: Similar structure but with a sulfide group instead of a sulfinyl group.

    4-Methylphenol: Similar structure but with a methyl group instead of a sulfinyl group.

Uniqueness

4-(2-Methylpropane-2-sulfinyl)phenol is unique due to the presence of both a phenolic hydroxyl group and a sulfinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .

Properties

CAS No.

90510-20-6

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

4-tert-butylsulfinylphenol

InChI

InChI=1S/C10H14O2S/c1-10(2,3)13(12)9-6-4-8(11)5-7-9/h4-7,11H,1-3H3

InChI Key

RWHQTVGMBMVWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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